Geraniol

Description

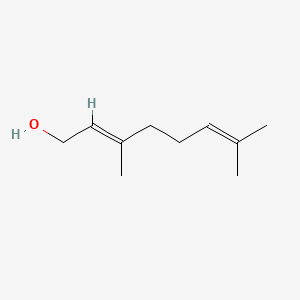

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZPCOQZEFWAFX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026727 | |

| Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Geraniol is a colorless to pale yellow oily liquid with a sweet rose odor. (NTP, 1992), Dry Powder, Liquid, Other Solid; Liquid, Colorless to yellow liquid with geranium odor; [Hawley] Colorless liquid; [MSDSonline], Liquid, Colourless liquid; rose-like aroma | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Geraniol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

446 °F at 760 mmHg (NTP, 1992), 230 °C, 229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

108 °C (226 °F) - closed cup, >212 °F (>100 °C) (closed cup) | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 100 mg/L at 25 °C, Slightly soluble in water, Miscible with ether, acetone, 1:3 in 70% alcohol, For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page., 0.1 mg/mL at 25 °C, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Geraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8894 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8894 g/cu cm at 20 °C, Density: 0.870-0.890 at 15 °C, 0.870-0.885 | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geraniol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1232/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Geraniol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5416 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless to pale-yellow, liquid oil, Oily liquid | |

CAS No. |

106-24-1, 624-15-7, 68311-14-8, 106-25-2 | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geraniol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geraniol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, tetradehydro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068311148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geraniol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GERANIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3,7-Dimethyl-2,6-octadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Geraniol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L837108USY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

less than 5 °F (NTP, 1992), -15 °C, < -15 °C | |

| Record name | GERANIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20432 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GERANIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/484 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Geraniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Geraniol biosynthesis pathway in aromatic plants

An In-depth Technical Guide to the Geraniol Biosynthesis Pathway in Aromatic Plants

Introduction

This compound (C10H18O) is an acyclic monoterpenoid alcohol that constitutes a significant component of the essential oils of numerous aromatic plants, including rose, citronella, and geranium.[1] Its characteristic sweet, rose-like scent makes it invaluable in the fragrance, cosmetic, food, and pharmaceutical industries.[2][3] Beyond its aromatic properties, this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and insect-repellent effects.[4][5] Understanding the biosynthetic pathway of this compound is critical for metabolic engineering efforts aimed at enhancing its production in both natural plant systems and heterologous microbial hosts.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in aromatic plants, focusing on the key enzymatic steps, regulatory mechanisms, and relevant quantitative data. It also includes detailed experimental protocols for researchers investigating this pathway and visual diagrams to clarify complex processes.

The Core Biosynthesis Pathway

The biosynthesis of this compound originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids.

The key steps are as follows:

-

Precursor Synthesis (MEP Pathway): The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate, ultimately yielding both IPP and DMAPP.

-

Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). GPP is the universal precursor for all monoterpenes.

-

Conversion to this compound: The final step is the conversion of GPP to this compound. This is predominantly catalyzed by a specific monoterpene synthase called this compound Synthase (GES). GES facilitates the removal of the diphosphate group from GPP and the subsequent quenching of the resulting carbocation with a water molecule.

A Non-Canonical Pathway in Rose

While the GES-mediated pathway is common, research in Rosa species has identified an alternative, two-step mechanism. In this pathway, a nudix hydrolase, RhNUDX1, first converts GPP to geranyl monophosphate (GP). Subsequently, a phosphatase hydrolyzes GP to yield this compound. This highlights the metabolic diversity that can exist even for the synthesis of a single compound across different plant species.

Caption: Core this compound biosynthesis via the canonical GES pathway and an alternative NUDX1-mediated pathway.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics and gene expression provides crucial insights into the efficiency and regulation of the this compound biosynthesis pathway.

Enzyme Kinetic Properties

The Michaelis-Menten constant (Km) indicates the substrate concentration at which an enzyme achieves half of its maximum velocity, providing a measure of substrate affinity.

| Enzyme | Plant Source | Substrate | Km (μM) | Required Cofactor(s) | Reference |

| CtGES | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | Mg²⁺, Mn²⁺ | |

| GES | Ocimum basilicum (Sweet Basil) | Geranyl Diphosphate | 21 | Mn²⁺ | |

| GES | Ocimum basilicum (Sweet Basil) | Mn²⁺ | 51 | - |

Gene Expression Data

Relative gene expression analysis often reveals the tissues and developmental stages with the highest biosynthetic activity. Methyl jasmonate (MeJA) is a plant hormone known to induce defense responses, including the production of secondary metabolites like terpenes.

| Gene | Plant Source | Observation | Method | Reference |

| RdGES | Rosa damascena | Persistently expressed from bud to full open flower stages. | qRT-PCR | |

| UrGES | Uncaria rhynchophylla | Highest transcript levels in leaves compared to stems and roots. | qRT-PCR | |

| UrGES | Uncaria rhynchophylla | Significantly upregulated by MeJA treatment, correlating with increased alkaloid content. | qRT-PCR | |

| GES | Ocimum basilicum | Expressed in glandular trichomes but not in leaves. | RNA Gel Blot |

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Cloning of a this compound Synthase (GES) Gene

This protocol describes a general workflow for identifying and cloning a candidate GES gene from a target aromatic plant.

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue with high suspected GES activity (e.g., young leaves, flowers, or glandular trichomes).

-

Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method.

-

Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III) with an oligo(dT) primer.

-

-

Degenerate PCR and RACE (Rapid Amplification of cDNA Ends):

-

Align known GES protein sequences from related species to identify conserved regions.

-

Design degenerate PCR primers based on these conserved domains.

-

Perform PCR on the synthesized cDNA to amplify a partial gene fragment.

-

Sequence the resulting PCR product to confirm its identity.

-

Use the sequence of the partial fragment to design gene-specific primers for 5' and 3' RACE to obtain the full-length cDNA sequence.

-

-

Cloning into Expression Vector:

-

Amplify the full-length open reading frame (ORF) of the candidate GES gene using high-fidelity DNA polymerase.

-

Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a or pCRT7/CT-TOPO).

-

Transform the ligation product into a competent E. coli strain (e.g., DH5α for plasmid maintenance, BL21(DE3) for protein expression).

-

Confirm the sequence of the cloned insert via Sanger sequencing.

-

Protocol: Recombinant GES Expression and Enzyme Assay

This protocol outlines the expression of the cloned GES protein and the subsequent assay to confirm its catalytic activity.

-

Protein Expression:

-

Inoculate a starter culture of E. coli BL21(DE3) harboring the GES expression vector in LB medium with the appropriate antibiotic.

-

Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.

-

Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.

-

-

Protein Extraction and Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, containing lysozyme and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

If using a His-tagged construct, purify the recombinant protein from the supernatant using Ni-NTA affinity chromatography.

-

-

Enzyme Activity Assay:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MnCl₂, 10% glycerol). Note: Divalent cations like Mn²⁺ or Mg²⁺ are often required.

-

In a glass vial, combine the assay buffer, a known amount of purified recombinant GES protein, and the substrate, geranyl diphosphate (GPP), at a final concentration of ~50 µM.

-

Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., hexane or methyl tert-butyl ether) to trap the volatile this compound product.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by vortexing vigorously to extract the products into the organic layer.

-

Separate the organic phase for analysis.

-

Protocol: Product Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying volatile terpenes.

-

Sample Preparation:

-

Use the organic solvent layer from the enzyme assay directly.

-

For plant tissue analysis, extract volatile compounds using methods like headspace solid-phase microextraction (SPME) or solvent extraction followed by concentration.

-

-

GC-MS Analysis:

-

Inject 1 µL of the sample into the GC-MS system.

-

Use a non-polar or semi-polar capillary column (e.g., HP-5MS) suitable for terpene separation.

-

Set up a temperature program, for example: initial temperature of 50°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C, hold for 5 min.

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify the product peak by comparing its retention time and mass spectrum to that of an authentic this compound standard.

-

Confirm the identity by matching the mass spectrum against a spectral library (e.g., NIST, Wiley).

-

Caption: A typical experimental workflow for identifying and functionally validating a this compound synthase gene.

Conclusion

The biosynthesis of this compound in aromatic plants is a well-defined process primarily governed by the MEP pathway for precursor supply and the catalytic action of this compound synthase. However, the discovery of alternative mechanisms, such as the NUDX1 pathway in rose, underscores the evolutionary adaptability of plant metabolic networks. For researchers in natural products and drug development, a thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential. This knowledge forms the basis for targeted metabolic engineering strategies to enhance the yield of this valuable monoterpenoid for commercial and therapeutic applications.

References

- 1. The synthesis method of Geraniol_Chemicalbook [chemicalbook.com]

- 2. Identification and Characterization of a Fungal Monoterpene Synthase Responsible for the Biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Engineering Yarrowia lipolytica for the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Geraniol: A Technical Guide to its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geraniol (C₁₀H₁₈O) is an acyclic monoterpene alcohol that plays a pivotal role in the interaction of plants with their environment. As a key secondary metabolite, it is a significant component of the essential oils of numerous aromatic plants, including rose, geranium, and palmarosa. Its functions are diverse, ranging from acting as a defense compound against pathogens and herbivores to serving as an attractant for pollinators. The biosynthesis of this compound is tightly regulated and originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). This technical guide provides an in-depth overview of the biosynthesis, regulation, and multifaceted functions of this compound. It includes a summary of key quantitative data, detailed experimental protocols for its study, and visualizations of the core biochemical and signaling pathways.

Biosynthesis of this compound

This compound is synthesized from geranyl diphosphate (GPP), the direct precursor for all monoterpenes.[1] The foundational C5 building blocks, IPP and its isomer DMAPP, are produced through two distinct pathways located in different cellular compartments.[2]

-

The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA.[2][3]

-

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway starts with pyruvate and glyceraldehyde-3-phosphate.[2]

While both pathways produce IPP and DMAPP, the MEP pathway in the plastids is generally considered the primary source of precursors for monoterpene biosynthesis, including this compound.

The final steps in this compound biosynthesis are catalyzed by two key enzymes:

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the head-to-tail condensation of DMAPP and IPP to form the C10 intermediate, GPP.

-

This compound Synthase (GES): A member of the terpene synthase (TPS) family, GES catalyzes the conversion of GPP into this compound. This reaction involves the removal of the diphosphate group, forming a carbocation intermediate, which is then captured by a water molecule to yield this compound. This mechanism distinguishes it from simple phosphatase activity.

Caption: this compound biosynthesis via the MVA and MEP pathways.

Regulation of this compound Biosynthesis

The production of this compound is a highly regulated process, often induced in response to environmental stimuli such as pathogen attack or herbivory. This regulation occurs primarily at the transcriptional level, involving complex signaling pathways.

The phytohormone Jasmonic Acid (JA) and its volatile derivative, methyl jasmonate (MeJA), are key signaling molecules that can trigger the production of secondary metabolites, including terpenes. The JA signaling pathway is a well-characterized cascade:

-

Signal Perception: In response to stress, levels of the active form, jasmonoyl-isoleucine (JA-Ile), rise.

-

Derepression of Transcription: JA-Ile binds to its co-receptor complex, SCF-COI1, which then targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation via the 26S proteasome.

-

Activation of Transcription Factors: The degradation of JAZ proteins releases transcription factors (TFs) that they were repressing. Key TF families involved in regulating terpene biosynthesis include MYB and bHLH .

-

Gene Expression: These activated TFs then bind to the promoter regions of target genes, such as this compound Synthase (GES), initiating their transcription and leading to the synthesis of this compound.

Caption: Jasmonic acid signaling pathway regulating this compound synthesis.

Functions of this compound in Plants

This compound's chemical properties make it an effective agent in mediating a plant's interactions with its biotic environment.

Plant Defense

-

Antifungal Activity: this compound exhibits significant antifungal properties against a range of pathogenic fungi. Its mechanism of action involves disrupting the integrity of the fungal cell membrane by interfering with ergosterol biosynthesis and inhibiting the plasma membrane H+-ATPase.

-

Insecticidal and Repellent Activity: this compound is a potent insect repellent and insecticide. It can act as a neurotoxin in some insects and also functions by dehydrating the insect's cuticle. Studies have shown it to be more effective at repelling mosquitoes than other common natural compounds like citronella and linalool.

Pollinator Attraction

The pleasant, rose-like scent of this compound serves as a chemical cue to attract pollinators, such as bees, to flowers. This ensures successful pollination and plant reproduction. This compound is a key component of the floral scent of many species and is also a main constituent of the Nasanov pheromone, which worker bees use to orient other bees to sources of nectar.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's biological activity and the enzymes involved in its synthesis.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | 16 | >32 (Fungistatic at MIC) | |

| Candida tropicalis (Azole-Resistant) | 512 | 1024 | |

| Various Candida spp. | 30 - 130 | 2x MIC value | |

| Candida albicans | 225 (1.45 mM) | - | |

| Candida non-albicans spp. | 300 (1.94 mM) | - |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Table 2: Insect Repellent and Insecticidal Activity of this compound

| Target Insect | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|

| Mosquitoes | Indoor Diffuser | Repellency Rate | 97% | |

| Mosquitoes | Outdoor Diffuser (3m) | Repellency Rate | 75% | |

| Aedes aegypti | Contact Toxicity | LC₅₀ (4h) | 58.41 µg/cm² | |

| Anopheles quadrimaculatus | Contact Toxicity | LC₅₀ (4h) | 25.24 µg/cm² | |

| Poultry Red Mites | Direct Application | Mortality (24h) | 100% (at 0.5-2% conc.) |

LC₅₀: Lethal Concentration for 50% of the population

Table 3: Kinetic Properties of this compound-Related Enzymes

| Enzyme | Source Organism | Substrate | Kₘ (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| This compound Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | |

| This compound Synthase (GES) | Cinnamomum tenuipilum | Geranyl Diphosphate | 55.8 | - | |

| This compound Dehydrogenase (GeDH) | Carpoglyphus lactis | This compound | 51.0 | - | |

| This compound Dehydrogenase (GeDH) | Castellaniella defragrans | This compound | ~5 | - |

Kₘ: Michaelis Constant; kcat: Catalytic Constant/Turnover Number

Table 4: Concentration of this compound in Plant Tissues

| Plant Species | Tissue | Concentration (µg/g FW) | Reference |

|---|---|---|---|

| Feijoa sellowiana (Pineapple Guava) | Fruit | 0.20 | |

| Prunus armeniaca (Apricot) | Fruit | 0.102 | |

| Zingiber officinale (Ginger) | Rhizome | Not specified, but present | |

| Lonicera japonica (Honeysuckle) | Freshly opened flowers | 0.107 |

FW: Fresh Weight

Key Experimental Protocols

Protocol for Extraction and Quantification of this compound from Plant Tissue

This protocol describes a general method for solvent extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Sample Preparation:

- Harvest fresh plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

- Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

- Record the fresh weight of the tissue used for extraction.

2. Solvent Extraction:

- Transfer a known mass of powdered tissue (e.g., 100-500 mg) to a glass vial.

- Add a suitable organic solvent, such as hexane or a mixture of hexane and ethyl acetate, containing an internal standard (e.g., n-octane or nonyl acetate at a known concentration) for quantification. Use a volume sufficient to fully immerse the tissue (e.g., 1-2 mL).

- Vortex the mixture vigorously for 1 minute.

- Agitate the sample on a shaker at room temperature for 1-2 hours.

- Centrifuge the sample to pellet the plant debris.

- Carefully transfer the supernatant (the solvent extract) to a new vial. For enhanced purity, the extract can be passed through a small column of silica gel or anhydrous sodium sulfate to remove polar compounds and residual water.

3. GC-MS Analysis:

- Injection: Inject 1 µL of the extract into the GC-MS system.

- Gas Chromatograph (GC) Conditions:

- Column: Use a non-polar or semi-polar capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms).

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Temperature Program:

- Initial temperature: 50-60°C, hold for 2 min.

- Ramp: Increase temperature at a rate of 5-10°C/min to 240-280°C.

- Final hold: Maintain the final temperature for 5-10 min.

- Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: Scan from m/z 40 to 400.

- Ion Source Temperature: 230°C.

4. Data Analysis:

- Identification: Identify the this compound peak by comparing its retention time and mass spectrum to that of an authentic this compound standard and by matching the spectrum to a library (e.g., NIST, Wiley).

- Quantification: Calculate the concentration of this compound based on the peak area ratio of this compound to the internal standard, using a calibration curve generated with known concentrations of the this compound standard.

Protocol for In Vitro this compound Synthase (GES) Activity Assay

This assay measures the enzymatic conversion of GPP to this compound.

1. Enzyme Preparation:

- Extract total protein from plant tissue (e.g., glandular trichomes, where activity is highest) using an appropriate extraction buffer.

- Alternatively, use a heterologously expressed and purified GES protein.

2. Assay Reaction:

- Prepare the assay buffer in a glass vial: 50 mM Tris-HCl (pH 7.5-8.5), 10 mM MgCl₂, and 1 mM MnCl₂. Note: Divalent cations are critical cofactors; Mn²⁺ is often preferred for GES.

- Add the enzyme preparation to the buffer.

- Initiate the reaction by adding the substrate, geranyl diphosphate (GPP), to a final concentration of 20-50 µM.

- Overlay the aqueous reaction mixture with a layer of an organic solvent (e.g., 200 µL of hexane) to trap the volatile this compound product as it is formed.

- Incubate the reaction at 30-32°C for 30-60 minutes.

3. Product Extraction and Analysis:

- Stop the reaction by vortexing vigorously to transfer the enzymatic product into the hexane layer.

- Centrifuge to separate the phases.

- Remove the hexane layer and analyze it directly by GC-MS using the method described in Protocol 5.1.

- A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel to account for any non-enzymatic degradation of GPP.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain, following CLSI guidelines.

1. Preparation of Materials:

- Fungal Inoculum: Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida). Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension in the test medium (e.g., RPMI-1640) to achieve the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

- This compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO).

2. Microdilution Assay:

- In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to each well.

- Add a specific volume of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

- Add 100 µL of the prepared fungal inoculum to each well. This will halve the concentration of this compound in each well and bring the inoculum to its final density.

- Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (sterile medium). A solvent control (inoculum with the highest concentration of DMSO used) should also be included.

3. Incubation and Reading:

- Incubate the plate at 35-37°C for 24-48 hours.

- Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control.

Caption: General workflow for plant volatile analysis.

Conclusion and Future Perspectives

This compound is a functionally versatile secondary metabolite with well-defined roles in plant defense and reproduction. Its biosynthesis from the core isoprenoid pathway and its regulation by stress-responsive signaling cascades like the JA pathway highlight its importance in plant adaptation. For researchers in drug development, this compound's potent antifungal and antimicrobial activities present a promising scaffold for the development of new therapeutic agents. Furthermore, understanding the regulatory networks that control its production can inform metabolic engineering strategies in both plants and microorganisms to enhance the yield of this high-value compound for industrial applications in the fragrance, food, and pharmaceutical sectors. Future research should focus on elucidating the complete regulatory networks across different plant species and exploring the synergistic effects of this compound with other metabolites and conventional drugs.

References

Initial Screening of Geraniol for Antimicrobial Properties: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Geraniol for its antimicrobial properties. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, a summary of quantitative data from various studies, and visualizations of key experimental workflows and biological pathways.

This compound, a naturally occurring monoterpenoid alcohol found in the essential oils of various aromatic plants, has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Its potential as an alternative to conventional antimicrobial agents is an active area of research, particularly in the context of rising antimicrobial resistance.[1][3]

Data Presentation: Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified in numerous studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for this compound against a variety of microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | < 600 | [4] |

| Staphylococcus aureus | MRSA | 512 | |

| Escherichia coli | ATCC 25922 | < 600 | |

| Helicobacter pylori | - | 7325 | |

| Candida albicans | - | - | |

| Pseudomonas aeruginosa | PAO1 | - |

Table 2: Zone of Inhibition of this compound against various microorganisms.

| Microorganism | Strain | Zone of Inhibition (mm) | Reference |

| Escherichia coli | ATCC 25922 | 15.8 | |

| Escherichia coli | OXA-48 | 15.4 | |

| Klebsiella pneumoniae | NDM | 17.8 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antimicrobial properties. The following are standard protocols for the initial screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

a. Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

b. Preparation of Microtiter Plates:

-

Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the this compound stock solution across the wells to achieve a range of concentrations.

c. Inoculum Preparation:

-

Culture the test microorganism overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum to the final required concentration in the test wells (typically 5 x 10⁵ CFU/mL for bacteria).

d. Incubation:

-

Inoculate the microtiter plates with the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

e. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spread the aliquot onto an appropriate agar plate.

-

Incubate the plates under the same conditions as the MIC assay.

b. Interpretation of Results:

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Method

This method is used to assess the susceptibility of bacteria to an antimicrobial agent.

a. Inoculation of Agar Plates:

-

A standardized inoculum of the test bacterium is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

b. Application of Disks:

-

Sterile paper disks are impregnated with a known concentration of this compound.

-

The impregnated disks are placed on the surface of the inoculated agar plate.

c. Incubation:

-

The plates are incubated under appropriate conditions.

d. Interpretation of Results:

-

The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk.

Mandatory Visualization

Experimental Workflow for Antimicrobial Screening

References

Olfactory Receptor Response to Geraniol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to distinguish between stereoisomers of a chiral molecule is a critical feature of the olfactory system, influencing odor perception and quality. Geraniol, a monoterpene alcohol, exists as two enantiomers, (+)-geraniol and (-)-geraniol. While these molecules share identical physical and chemical properties, their interaction with chiral olfactory receptors can lead to distinct neural signals and perceptual outcomes. This technical guide provides an in-depth overview of the current understanding of olfactory receptor responses to this compound enantiomers, details the experimental methodologies used to investigate these interactions, and outlines the underlying signal transduction pathways.

Quantitative Data on Olfactory Receptor Responses

To illustrate how such data would be presented, the following table is a template that would be populated with experimental findings.

| Olfactory Receptor | Enantiomer | EC50 (µM) | Emax (% of maximum response) | Hill Slope |

| e.g., OR1G1 | (+)-Geraniol | Data Not Available | Data Not Available | Data Not Available |

| (-)-Geraniol | Data Not Available | Data Not Available | Data Not Available | |

| e.g., OR2W3 | (+)-Geraniol | Data Not Available | Data Not Available | Data Not Available |

| (-)-Geraniol | Data Not Available | Data Not Available | Data Not Available |

This table is a template awaiting experimental data. EC50 (half-maximal effective concentration) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time. Emax represents the maximal response elicited by the ligand. The Hill Slope characterizes the steepness of the dose-response curve.

Experimental Protocols

To deorphanize olfactory receptors and quantitatively assess their response to this compound enantiomers, several key experimental methodologies are employed. These protocols are designed to express olfactory receptors in heterologous systems or to directly measure the response of native olfactory sensory neurons.

Heterologous Expression and Functional Screening

This is the most common approach for deorphanizing olfactory receptors and characterizing their ligand specificity. It involves expressing a specific olfactory receptor in a host cell line that does not endogenously express interfering receptors.

a) Calcium Imaging Assay

This assay measures the increase in intracellular calcium ([Ca2+]i) that occurs upon G-protein coupled receptor (GPCR) activation.

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured on poly-L-lysine-coated coverslips.[2] The cells are then transfected with a plasmid encoding the olfactory receptor of interest, along with a promiscuous G-protein subunit (e.g., Gα15/16 or a chimeric G-protein like Gα16gust44) to couple the receptor to the phospholipase C pathway, and a genetically encoded calcium indicator (e.g., GCaMP) or loaded with a calcium-sensitive dye (e.g., Fura-2 AM).[2][3] Transfection is typically performed 48-72 hours before the assay.

-

Odorant Stimulation: The transfected cells are washed with a recording buffer. A baseline fluorescence is recorded before the application of different concentrations of (+)-geraniol and (-)-geraniol.

-

Data Acquisition and Analysis: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are recorded over time using a fluorescence microscope. The response is typically measured 15-30 seconds after odorant application. Dose-response curves are generated by plotting the change in fluorescence against the logarithm of the odorant concentration, from which EC50 and Emax values can be calculated.

b) Luciferase Reporter Gene Assay

This assay provides a quantitative measure of receptor activation by linking it to the expression of a reporter enzyme, luciferase.

-

Cell Culture and Transfection: HEK293 cells are co-transfected with the olfactory receptor plasmid, a plasmid containing a luciferase gene under the control of a cyclic AMP (cAMP) response element (CRE), and often a receptor transport protein (RTP1S) to enhance receptor expression at the cell surface. Transfection is carried out 24 hours prior to the assay.

-

Odorant Stimulation: Transfected cells are stimulated with various concentrations of (+)-geraniol and (-)-geraniol for a period of 4-6 hours.

-

Data Acquisition and Analysis: After stimulation, the cells are lysed, and a luciferase substrate (luciferin) is added. The resulting luminescence is measured using a luminometer. The luminescence signal is proportional to the level of cAMP produced upon receptor activation. Dose-response curves are then generated to determine EC50 and Emax values.

Electrophysiological Recordings from Olfactory Sensory Neurons (OSNs)

This technique directly measures the electrical activity of individual OSNs in response to odorants, providing a highly sensitive and physiologically relevant assessment of receptor function.

a) Whole-Cell Patch Clamp

-

Tissue Preparation: Acute slices of the olfactory epithelium are prepared from animal models or human biopsies.

-

Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single OSN. The membrane patch is then ruptured to allow electrical access to the cell's interior.

-

Odorant Stimulation and Data Acquisition: The neuron is held at a constant voltage (voltage-clamp) or current (current-clamp) while solutions containing (+)-geraniol or (-)-geraniol at different concentrations are perfused over the slice. The resulting changes in membrane current or voltage are recorded.

b) Perforated Patch Clamp

This is a variation of the whole-cell technique that preserves the intracellular environment of the neuron.

-

Recording: The patch pipette contains an antibiotic (e.g., amphotericin B or gramicidin) that forms small pores in the cell membrane, allowing for electrical access without dialyzing the cell's contents.

-

Stimulation and Recording: Similar to the whole-cell patch clamp, odorant-evoked changes in membrane properties are recorded.

Visualization of Methodologies and Signaling Pathways

To aid in the understanding of the experimental workflows and the underlying biological processes, the following diagrams are provided.

Caption: Workflow for heterologous expression assays.

Caption: Workflow for electrophysiological recordings.

Caption: The canonical olfactory signal transduction pathway.

Olfactory Signal Transduction Pathway

The perception of odorants, including this compound enantiomers, is initiated by the binding of these molecules to olfactory receptors located on the cilia of olfactory sensory neurons. This binding event triggers a cascade of intracellular events:

-

Receptor Activation: The binding of an odorant molecule to its specific G-protein coupled olfactory receptor induces a conformational change in the receptor.

-

G-protein Activation: The activated receptor then activates a heterotrimeric G-protein, typically the olfactory-specific G-protein, Golf. This involves the exchange of GDP for GTP on the α-subunit of the G-protein.

-

Adenylyl Cyclase Activation: The activated α-subunit of Golf dissociates and activates adenylyl cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP), leading to an increase in the intracellular concentration of this second messenger.

-

Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the ciliary membrane.

-

Depolarization: The opening of CNG channels allows for the influx of cations, primarily Ca2+ and Na+, into the cell. This influx of positive ions leads to the depolarization of the olfactory sensory neuron's membrane.

-

Action Potential Generation: If the depolarization is sufficient to reach the neuron's threshold, it will fire an action potential, which is then transmitted to the olfactory bulb in the brain for further processing.

Conclusion and Future Directions

While the methodologies for studying olfactory receptor responses are well-established, there remains a significant opportunity to apply these techniques to elucidate the specific interactions of this compound enantiomers with the vast repertoire of human olfactory receptors. Future research should focus on systematically screening a library of human olfactory receptors against (+)-geraniol and (-)-geraniol to identify responding receptors. Subsequent detailed characterization using dose-response analysis will provide the much-needed quantitative data, including EC50 and Emax values. Such studies will not only advance our fundamental understanding of chiral recognition in olfaction but also have implications for the flavor and fragrance industry, as well as for the development of novel therapeutics targeting olfactory receptors. The integration of these experimental findings with computational modeling will further refine our understanding of the structure-activity relationships that govern the perception of these and other chiral odorants.

References

- 1. The odorant receptor OR2W3 on airway smooth muscle evokes bronchodilation via a cooperative chemosensory tradeoff between TMEM16A and CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainvta.tech [brainvta.tech]

- 3. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources and Extraction of Pure Geraniol

Introduction

Geraniol is an acyclic monoterpene alcohol that is a primary component of various essential oils, prized for its characteristic sweet, floral, rose-like scent.[1][2] It is a key ingredient in the flavor and fragrance industries, utilized in perfumes, cosmetics, and as a flavoring agent in foods.[2][3][4] Beyond its aromatic properties, this compound has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties. This guide provides a detailed overview of the primary natural sources of this compound and the principal methods for its extraction and purification, intended for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is naturally present in the essential oils of over 250 plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, climate, and harvesting time. The most commercially important sources are plants from the Cymbopogon and Pelargonium genera.

Table 1: Principal Natural Sources and this compound Content in Essential Oils

| Plant Source (Scientific Name) | Common Name | This compound Content (%) | Reference(s) |

| Cymbopogon martinii | Palmarosa | 75 - 95% | |

| Cymbopogon jwarancusa x C. nardus | Jamrosa | 80 - 89% | |

| Monarda fistulosa | Wild Bergamot | up to 95% | |

| Aeollanthus myrianthus | Ninde | ~66% | |

| Rosa damascena | Damask Rose | ~44.4% | |

| Cymbopogon winterianus | Java Citronella | 20 - 45% | |

| Pelargonium graveolens | Rose Geranium | 14 - 80% | |

| Cymbopogon flexuosus | Lemongrass | 79 - 85% |

Note: The this compound content in Java Citronella oil is often reported as a combined percentage with citronellol.

Extraction and Purification Methods

The extraction of pure this compound is typically a multi-step process. First, the essential oil is extracted from the plant material. Subsequently, this compound is isolated and purified from the complex mixture of compounds that constitute the essential oil.

Essential Oil Extraction

Steam distillation is the most traditional and widely used method for extracting essential oils from aromatic plants. This technique is effective for volatile compounds like this compound that are immiscible with water.

Experimental Protocol: Steam Distillation of Geranium Leaves

-

Preparation of Plant Material: Freshly harvested geranium leaves and stems are chopped into small pieces to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask (for generating steam), a biomass flask containing the chopped plant material, a condenser, and a collection vessel (e.g., a separatory funnel).

-

Distillation Process:

-

Steam is generated in the boiling flask and passed through the biomass flask.

-

The hot steam ruptures the plant's oil glands, causing the volatile this compound and other aromatic compounds to vaporize.

-

The mixture of steam and essential oil vapor travels to the condenser.

-

-

Condensation and Separation:

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid form.

-

The condensate, a mixture of water (hydrosol) and essential oil, is collected in the separatory funnel.

-

Due to its lower density and immiscibility with water, the essential oil forms a distinct layer on top of the hydrosol and can be easily separated.

-

-

Duration: The distillation process is typically carried out for 3 to 4 hours to ensure maximum oil recovery. However, prolonged distillation can sometimes lead to chemical changes in the essential oil components.

Workflow Diagram: Steam Distillation

Supercritical fluid extraction (SFE) is a more modern "green" technology that uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. Supercritical CO₂ offers advantages such as being non-toxic, non-flammable, and easily removable from the final product.

Experimental Protocol: SFE of Geranium Oil

-

Preparation: Dried and ground geranium leaves are packed into a high-pressure extraction vessel.

-

Apparatus Setup: An SFE system is used, which includes a CO₂ tank, a pump to pressurize the CO₂, a heater to control the temperature, the extraction vessel, and a separator.

-

Extraction Process:

-

Liquid CO₂ is pumped to a high pressure (e.g., 10-30 MPa) and heated to a supercritical temperature (e.g., 313-343 K or 40-70°C) to reach its supercritical state.

-

The supercritical CO₂ is then passed through the extraction vessel containing the plant material. Its unique properties allow it to effuse through the solid material like a gas while dissolving compounds like a liquid.

-

-

Separation:

-

The CO₂-oil mixture flows into a separator vessel where the pressure is reduced.

-

This pressure drop causes the CO₂ to lose its solvent power and return to a gaseous state, releasing the extracted oil.

-

The gaseous CO₂ can be recycled, and the solvent-free essential oil is collected.

-

-

Optimization: The yield and composition of the extracted oil can be optimized by adjusting pressure, temperature, and CO₂ flow rate. For instance, high pressure (30 MPa) and low temperature (313 K) were found to decrease the co-extraction of waxes from geranium, resulting in a purer oil.

Table 2: SFE Parameters and Yield for Geranium Oil

| Parameter | Range / Value | Effect on Extraction | Reference |

| Pressure | 10 - 30 MPa | Higher pressure can increase yield but may also increase wax co-extraction. Affects selectivity. | |

| Temperature | 313 - 343 K (40 - 70°C) | Higher temperature can increase vapor pressure but may decrease solvent density. | |

| CO₂ Flow Rate | Variable | Lower flow rate can increase extraction yield under optimal P/T conditions. | |

| Max Yield | ~2.53% | Achieved at 30 MPa, 313 K, with a decreased flow rate. |

Workflow Diagram: Supercritical Fluid Extraction (SFE)

Purification of this compound

Essential oils are complex mixtures. To obtain pure this compound, further purification steps are necessary.

Fractional distillation is the primary industrial method for isolating and purifying this compound from essential oils, such as those from palmarosa or citronella. This technique separates compounds based on differences in their boiling points. While effective, separating this compound (boiling point: ~230°C) from chemically similar compounds like citronellol or its isomer nerol can be challenging due to their close boiling points.

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: A fractional distillation column (e.g., packed with Raschig rings or other structured packing to increase surface area) is set up between the boiling flask and the condenser. A vacuum system is attached to reduce the operating pressure.

-

Principle: Operating under a vacuum lowers the boiling points of the compounds, preventing thermal degradation of heat-sensitive molecules like this compound.

-

Process:

-

The this compound-rich essential oil is heated in the boiling flask.

-

The vapor mixture rises through the fractional column, undergoing multiple condensation-vaporization cycles.

-

With each cycle, the vapor becomes progressively enriched in the more volatile components (those with lower boiling points).

-

-

Fraction Collection:

-

Different fractions are collected at the top of the column as the temperature gradually increases.

-

For separating citronellal and this compound from citronella oil, a stepped pressure program can be effective. An initial pressure of 60 mmHg can be used to isolate citronellal, followed by a reduction to 20 mmHg to effectively recover the this compound fraction.

-

-

Purity Analysis: The purity of the collected this compound fraction is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 3: Example of this compound Purification from Citronella Oil

| Method | Initial this compound Content | Final Purity | This compound Recovery | Reference |

| Vacuum Fractional Distillation | 17.33% | 40.61% | 68.18% |

Workflow Diagram: Vacuum Fractional Distillation

Conclusion

The production of pure this compound from natural sources is a well-established process that relies on a combination of classical and modern extraction techniques. Palmarosa and Jamrosa oils stand out as the most concentrated natural sources of this compound. Steam distillation remains the workhorse for the initial extraction of essential oils, while supercritical fluid extraction offers a green alternative with high selectivity. For achieving high purity, vacuum fractional distillation is the indispensable final step, allowing for the separation of this compound from other closely related terpenoids. The choice of methodology depends on factors such as the desired purity, yield, operational scale, and environmental considerations. The protocols and data presented in this guide offer a technical foundation for researchers and developers working with this valuable natural compound.

References

Geraniol Metabolism in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geraniol, an acyclic monoterpene alcohol, is a natural product found in the essential oils of various aromatic plants. It is widely used in fragrances, flavors, and cosmetics. Understanding the metabolism of this compound in the human liver is crucial for assessing its safety, potential drug interactions, and pharmacokinetic profile. This technical guide provides an in-depth overview of this compound metabolism in human liver microsomes, summarizing the current knowledge on metabolic pathways, involved enzymes, and experimental methodologies for its investigation.

Metabolic Pathways